(テトラヒドロ-2H-ピラン-4-イル)(チオフェン-3-イル)メタンアミン塩酸塩

説明

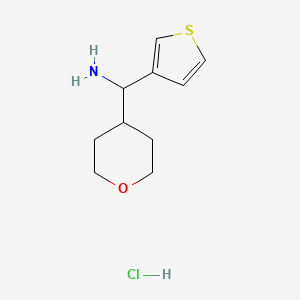

(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNOS and its molecular weight is 233.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality (tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Toll-like Receptor 7 アゴニスト

この化合物は、プテリジノンToll-like受容体7アゴニストの同定および最適化における試薬として使用されます . これらのアゴニストは、ウイルス性肝炎の経口治療に使用できます .

CB2 カンナビノイド受容体アゴニスト

この化合物は、1-[(テトラヒドロ-2H-ピラン-4-イル)メチル]-1H-インドール-3-イルメタノン の出発物質でもあります。 これは、CB2カンナビノイド受容体アゴニストとして作用する薬剤です .

製薬試験

“(テトラヒドロ-2H-ピラン-4-イル)(チオフェン-3-イル)メタンアミン塩酸塩”は、製薬試験に使用されます . 高品質の基準物質は、正確な結果を得るために不可欠です .

化学合成

この化合物は、化学合成で使用されます . ライフサイエンス、マテリアルサイエンス、化学合成、クロマトグラフィー、分析など、多くの分野で経験を持つ科学者は、この化合物を利用しています .

研究用のみ

一部のサプライヤーは、この化合物を「研究用のみ」として分類しています 、これは主に科学研究のためにラボ環境で使用されていることを示しています .

有機合成

有機合成では、この化合物は試薬として使用されます。 たとえば、4-フルオロ-3-ニトロベンゼンスルホンアミドの合成に使用されます .

生物活性

The compound (tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for (tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride is with a molecular weight of approximately 167.70 g/mol. The compound features a tetrahydropyran ring fused with a thiophene moiety, which is hypothesized to contribute to its biological activity.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of related compounds in cancer cell lines. For instance, derivatives containing similar structural motifs have shown significant inhibition of cell growth in various cancer types. In vitro assays indicated that compounds with the tetrahydropyran structure exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MDA-MB-231 .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CA-4 | HeLa | 0.18 |

| CA-4 | MDA-MB-231 | 0.37 |

| Compound A | HT-29 | 3.1 |

| Compound B | MCF-7 | 0.37 |

The mechanism by which (tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine hydrochloride exerts its biological effects may involve the inhibition of tubulin polymerization and histone deacetylases (HDACs). Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

In particular, the presence of the thiophene ring has been associated with enhanced binding affinity to tubulin, thereby inhibiting its polymerization. Additionally, HDAC inhibition results in increased acetylation of histones, further influencing gene expression related to cell growth and apoptosis .

Case Studies

A notable study involved the synthesis and evaluation of several tetrahydropyran derivatives for their antileishmanial activity against Leishmania donovani. These compounds demonstrated promising results, indicating that the tetrahydropyran structure could be leveraged for developing new treatments against neglected tropical diseases .

Table 2: Summary of Biological Evaluations

| Study Focus | Compound Tested | Result |

|---|---|---|

| Cancer Cell Lines | Tetrahydropyran Derivatives | IC50 values < 10 µM |

| Antileishmanial | Tetrahydropyrans | Effective against L. donovani |

| HDAC Inhibition | Various Derivatives | Moderate inhibition observed |

特性

IUPAC Name |

oxan-4-yl(thiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS.ClH/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8;/h3,6-8,10H,1-2,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURGQQMIMVEMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CSC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。